![molecular formula C8H9FN2S B6252294 (3-fluoro-2-methylphenyl)thiourea CAS No. 156970-38-6](/img/structure/B6252294.png)
(3-fluoro-2-methylphenyl)thiourea
Overview
Description
“(3-fluoro-2-methylphenyl)thiourea” is an organosulfur compound . It has a molecular weight of 184.24 . The IUPAC name for this compound is N-(3-fluoro-2-methylphenyl)thiourea .
Chemical Reactions Analysis
The reactivity of acyl thiourea derivatives, like “(3-fluoro-2-methylphenyl)thiourea”, has been studied extensively. These compounds can undergo various organic transformations into other demanding scaffolds, providing an attractive strategy for synthetic chemists to access heterocyclic cores .Physical And Chemical Properties Analysis
“(3-fluoro-2-methylphenyl)thiourea” is a powder that is stored at room temperature . The compound’s melting point is not explicitly mentioned in the literature.Scientific Research Applications
Pharmaceutical Applications
Thiourea derivatives are known to exhibit a wide range of pharmacological activities. They have been studied for their potential as anti-oxidant, anti-inflammatory, anti-hypertensive, anti-epileptic, anti-cancer, and anti-bacterial agents. These compounds are being explored for the treatment of various diseases including renal failure, sepsis, and different types of cancer .
Urease Inhibition
Thioureas play a vital role in pharmaceutical chemistry as urease inhibitors. The inhibition of urease enzyme is significant in the treatment of infections caused by urease-producing bacteria. A set of thiourea hybrids has been synthesized and evaluated for their in vitro enzyme inhibitory activity .
Organic Synthesis
In organic chemistry, thioureas are utilized as building blocks for the synthesis of more complex molecules. They serve as intermediates in various chemical reactions and have applications in material science and catalysis .
Antimicrobial Activity
Thiourea derivatives have been investigated for their antimicrobial properties. They are used as starting materials for compounds with enhanced biological activities against a range of microbial species .
Anticancer Activity
Research has also focused on the anticancer potential of thiourea derivatives. These compounds are being synthesized and tested against various cancer cell lines to understand their mechanism of action and effectiveness .
Molecular Modeling
Molecular modeling tools are employed to explore the interactions and mechanism of action of thiourea derivatives at the molecular level. This helps in predicting their behavior in biological systems and designing compounds with better efficacy .
Safety and Hazards
Future Directions
Thioureas and their derivatives, like “(3-fluoro-2-methylphenyl)thiourea”, have received remarkable attention due to their variable topological aspects, binding modes, and broad spectrum of promising pharmacological properties . They have emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, metal extraction, and pharmaceuticals . Therefore, future research could focus on exploring these applications further.
Mechanism of Action
Target of Action
The primary target of 1-(3-Fluoro-2-methylphenyl)thiourea is the urease enzyme . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activityIt is known that thiourea derivatives can act as potent inhibitors of urease .
Result of Action
The primary result of the action of 1-(3-Fluoro-2-methylphenyl)thiourea is the inhibition of urease activity. This can potentially alleviate conditions caused by excessive urease activity, such as the ones mentioned above .
properties
IUPAC Name |
(3-fluoro-2-methylphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S/c1-5-6(9)3-2-4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLWJSYVZICLLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293431 | |
Record name | N-(3-Fluoro-2-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-2-methylphenyl)thiourea | |
CAS RN |
156970-38-6 | |
Record name | N-(3-Fluoro-2-methylphenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156970-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Fluoro-2-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-fluoro-2-methylphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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